Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-ANILINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(2-FLUOROPHENYL)AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes an oxadiazole ring fused with a pyrazine ring, an aniline group, and a fluorophenyl group. This unique combination of functional groups and ring structures imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ANILINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(2-FLUOROPHENYL)AMINE typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized via condensation reactions involving diamines and diketones.
Coupling Reactions: The aniline and fluorophenyl groups can be introduced through coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-ANILINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(2-FLUOROPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or hydrazines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or heterocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(6-ANILINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(2-FLUOROPHENYL)AMINE exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-ANILINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(2-CHLOROPHENYL)AMINE
- N-(6-ANILINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(2-METHYLPHENYL)AMINE
Uniqueness
The uniqueness of N-(6-ANILINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(2-FLUOROPHENYL)AMINE lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C16H11FN6O |
---|---|
Molecular Weight |
322.30 g/mol |
IUPAC Name |
5-N-(2-fluorophenyl)-6-N-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C16H11FN6O/c17-11-8-4-5-9-12(11)19-14-13(18-10-6-2-1-3-7-10)20-15-16(21-14)23-24-22-15/h1-9H,(H,18,20,22)(H,19,21,23) |
InChI Key |
GDEQIHSBCCMEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.